2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H23N3O2S and its molecular weight is 453.56. The purity is usually 95%.
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Scientific Research Applications
Related Compound Applications in Scientific Research
Pharmacokinetics and Drug Development : Studies on similar compounds often focus on pharmacokinetics, which is crucial for drug development. Understanding how a compound is absorbed, distributed, metabolized, and excreted in the body can inform its potential therapeutic use and efficacy. For instance, research on pyronaridine, a structurally complex compound, revealed its pharmacokinetics in malaria patients, providing insights into its therapeutic potential and dosing strategies (Feng et al., 1987).
Radiation Dosimetry : The study of compounds labeled with radioactive isotopes, such as "11C-PBR28", has applications in imaging and radiation dosimetry. These compounds can bind to specific receptors in the brain, enabling the visualization of inflammation or other pathological conditions in medical imaging studies (Brown et al., 2007).
Biomonitoring of Environmental Chemicals : Research on the human exposure to various chemicals, including phenols and parabens, relies on biomonitoring studies. These studies assess the presence of chemicals or their metabolites in human biological samples, indicating exposure levels and potential health risks. For example, a study conducted on Danish children and adults showcased the widespread exposure to non-persistent environmental chemicals, highlighting the importance of monitoring such exposures for public health (Frederiksen et al., 2014).
Properties
IUPAC Name |
2-benzylsulfanyl-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-32-22-14-12-19(13-15-22)17-30-26(31)25-24(23(16-28-25)21-10-6-3-7-11-21)29-27(30)33-18-20-8-4-2-5-9-20/h2-16,28H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYGEPGJBUXFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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